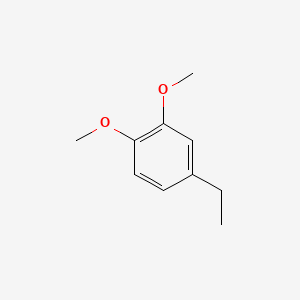

4-Ethyl-1,2-dimethoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-4-8-5-6-9(11-2)10(7-8)12-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBQMYHKOREVAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207581 | |

| Record name | Benzene, 1,2-dimethoxy-4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5888-51-7 | |

| Record name | 4-Ethyl-1,2-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5888-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-dimethoxy-4-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005888517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dimethoxy-4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethyl-1,2-dimethoxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

"synthesis of 4-ethylveratrole from 3,4-dimethoxystyrene"

An In-depth Technical Guide to the Synthesis of 4-Ethylveratrole from 3,4-Dimethoxystyrene

Executive Summary: This guide provides a comprehensive, technically-grounded protocol for the synthesis of 4-ethylveratrole via the selective catalytic hydrogenation of 3,4-dimethoxystyrene. The chosen methodology employs palladium on carbon (Pd/C) as a heterogeneous catalyst, a robust and highly efficient system for the reduction of vinyl groups under mild conditions. This document details the underlying reaction mechanism, provides a step-by-step experimental procedure, outlines critical safety protocols, and specifies methods for purification and characterization of the final product. The content is designed for researchers, chemists, and drug development professionals requiring a reliable and well-validated synthetic route.

Introduction

4-Ethylveratrole (also known as 4-ethyl-1,2-dimethoxybenzene) is a valuable organic compound found in various natural products and serves as a key intermediate in the synthesis of more complex molecules.[1] Its precursor, 3,4-dimethoxystyrene (or 4-vinylveratrole), is an aromatic compound featuring a reactive vinyl group, making it a versatile starting material for various chemical transformations.[2][3]

The conversion of the vinyl moiety in 3,4-dimethoxystyrene to an ethyl group represents a fundamental reduction reaction. The primary challenge lies in achieving this transformation with high selectivity, ensuring the integrity of the aromatic ring and the methoxy functional groups. This guide focuses on catalytic hydrogenation, a sustainable and atom-economical method, as the premier strategy for this synthesis.[4][5]

Synthetic Strategy: Mechanistic Insights

The selective reduction of an alkene in the presence of an aromatic ring is efficiently achieved through catalytic hydrogenation.[6] Palladium on carbon (Pd/C) is the catalyst of choice for this transformation due to its exceptional activity and selectivity for hydrogenating carbon-carbon double and triple bonds without affecting more stable aromatic systems under mild conditions.[7][8][9]

The reaction proceeds on the surface of the palladium catalyst. The generally accepted mechanism involves the following key steps[10]:

-

Adsorption of Reactants : Both hydrogen gas (H₂) and the alkene (3,4-dimethoxystyrene) adsorb onto the surface of the palladium metal.

-

Dissociation of Hydrogen : The H-H bond in molecular hydrogen is cleaved, forming reactive palladium-hydride species on the catalyst surface.[10]

-

Migratory Insertion : The adsorbed alkene undergoes a stepwise addition of two hydrogen atoms. An initial insertion forms a new carbon-hydrogen bond and a palladium-carbon bond.

-

Reductive Elimination : The second hydrogen atom is transferred to the alkyl-palladium intermediate, forming the final carbon-hydrogen bond and regenerating the active catalyst site. The saturated product, 4-ethylveratrole, then desorbs from the surface.

This process is highly efficient and selective because the energy barrier for hydrogenating the isolated vinyl double bond is significantly lower than that required to reduce the resonance-stabilized aromatic ring.[11]

Materials and Instrumentation

| Reagents and Chemicals | Grade | Supplier |

| 3,4-Dimethoxystyrene (≥98%) | Reagent | Standard Chemical Supplier |

| Palladium on Carbon (5% Pd, wet) | Catalyst | Standard Chemical Supplier |

| Ethanol (200 proof) | Anhydrous | Standard Chemical Supplier |

| Hydrogen Gas (H₂) | High Purity (≥99.99%) | Gas Supplier |

| Nitrogen Gas (N₂) | High Purity (≥99.99%) | Gas Supplier |

| Celite® 545 | Filtration Aid | Standard Chemical Supplier |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | Standard Chemical Supplier |

| Deuterated Chloroform (CDCl₃) | NMR Grade | Standard Chemical Supplier |

| Instrumentation |

| Three-neck round-bottom flask |

| Magnetic stirrer and stir bar |

| Gas inlet adapter with stopcock |

| Hydrogen balloon or connection to H₂ cylinder with regulator |

| Nitrogen/Vacuum manifold (Schlenk line) |

| Buchner funnel and filter flask |

| Rotary evaporator |

| High-vacuum pump |

| Nuclear Magnetic Resonance (NMR) Spectrometer |

| Gas Chromatography-Mass Spectrometry (GC-MS) system |

Experimental Protocol

Reactor Setup and Safety Precautions

Causality : Catalytic hydrogenation involves highly flammable hydrogen gas and a potentially pyrophoric catalyst (Pd/C).[12][13] Establishing a closed, oxygen-free system is paramount to prevent the formation of explosive gas mixtures and ensure reaction efficiency.[13][14]

-

Ventilation : All operations must be conducted within a certified chemical fume hood.[15][16]

-

Personal Protective Equipment (PPE) : Safety goggles, a flame-resistant lab coat, and appropriate gloves are mandatory.[16]

-

Inert Atmosphere : The reaction apparatus must be meticulously purged of air before introducing hydrogen. This is achieved by repeatedly evacuating the system and back-filling with an inert gas like nitrogen.[13][14]

-

Catalyst Handling : Palladium on carbon is pyrophoric, especially after use when it is saturated with hydrogen and finely divided.[12][13] It should be handled while wet with solvent. After the reaction, the used catalyst must be quenched by keeping it wet with water and disposed of in a dedicated waste container.[12]

Step-by-Step Synthesis Procedure

-

System Preparation : Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter connected to a nitrogen/vacuum manifold, and a rubber septum.

-

Catalyst Addition : To the flask, add 5% Palladium on Carbon (0.05 molar equivalents relative to the substrate).

-

Inerting the System : Seal the flask and purge the system by evacuating to a low pressure and back-filling with nitrogen. Repeat this cycle at least three times to ensure the complete removal of oxygen.[12][15]

-

Solvent and Substrate Addition : Under a positive pressure of nitrogen, add anhydrous ethanol via syringe to dissolve the substrate (e.g., 10 mL per 1 gram of substrate). Then, add the 3,4-dimethoxystyrene (1.0 eq) dissolved in a minimal amount of ethanol.

-

Hydrogenation : Evacuate the nitrogen atmosphere and carefully introduce hydrogen gas into the flask, typically via a balloon or a regulated supply line.

-

Reaction Execution : Stir the reaction mixture vigorously at room temperature. A vigorous stir rate is crucial to ensure efficient mixing of the gas, liquid, and solid phases.

-

Monitoring Progress : The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the consumption of hydrogen if using a pressure gauge. The reaction is typically complete within 2-4 hours.

-

Reaction Completion : Once the starting material is fully consumed, stop the stirring. Carefully evacuate the hydrogen gas from the flask and purge the system with nitrogen three times.[15]

Product Isolation and Purification

Causality : The heterogeneous nature of the Pd/C catalyst allows for its straightforward removal by filtration.[10] Celite is used as a filter aid to prevent the fine carbon particles from clogging the filter paper and contaminating the product.

-

Catalyst Filtration : Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® in a Buchner funnel.[12]

-

Washing : Wash the filter cake with a small amount of fresh ethanol to ensure complete recovery of the product.

-

Quenching the Catalyst : Immediately upon completion of the filtration, carefully wet the Celite/Pd/C mixture with water to deactivate the pyrophoric catalyst before disposal.[12]

-

Solvent Removal : Combine the filtrate and washings and remove the ethanol under reduced pressure using a rotary evaporator.

-

Final Product : The resulting residue is the crude 4-ethylveratrole. For most applications, the purity is sufficiently high. If further purification is needed, column chromatography on silica gel can be performed.

Characterization of 4-Ethylveratrole

The identity and purity of the synthesized 4-ethylveratrole should be confirmed using standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₂[1] |

| Molecular Weight | 166.22 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[17] |

| Boiling Point | ~226 °C @ 760 mmHg (est.)[17] |

| ¹H NMR (CDCl₃) | δ ~6.7-6.8 (m, 3H, Ar-H), 3.87 (s, 3H, -OCH₃), 3.85 (s, 3H, -OCH₃), 2.60 (q, 2H, -CH₂-), 1.21 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~148.8, 147.2, 136.0, 119.8, 111.5, 110.9, 55.9, 55.8, 29.1, 15.9 |

| Mass Spectrum (EI) | m/z 166 (M+), 151 (M-CH₃)+ |

Note: NMR chemical shifts (δ) are approximate and may vary slightly based on solvent and instrument calibration. Expected spectral data is based on typical values for this compound structure.[1]

Process Workflow and Data Summary

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-ethylveratrole.

Quantitative Data Summary

| Parameter | Typical Result |

| Substrate Scale | 5.0 g (30.4 mmol) |

| Catalyst Loading | 5 mol% |

| Reaction Time | 2-4 hours |

| Crude Yield | >95% |

| Purity (by GC) | ≥98% |

Conclusion

The catalytic hydrogenation of 3,4-dimethoxystyrene using palladium on carbon is a highly effective, selective, and reproducible method for synthesizing 4-ethylveratrole. The mild reaction conditions, straightforward workup, and high yields make this protocol well-suited for laboratory-scale synthesis. Adherence to the outlined safety procedures is critical for the safe handling of hydrogen gas and the pyrophoric catalyst. The resulting high-purity product is suitable for use as an intermediate in further synthetic applications within research and drug development.

References

- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.

- Hydrogenation Reaction Safety In The Chemical Industry.

- Hydrogenation SOP.

- Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety.

- An In-depth Technical Guide on the Fundamental Reactivity of the Vinyl Group in 3-Methylstyrene - Benchchem.

- High Performance Carbon Supported Palladium Catalysts for Hydrogenation - Strem.

- What are the safety precautions for operating a Hydrogenation Test Unit? - Blog.

- Colloidal Palladium Nanoparticles for Selective Hydrogenation of Styrene Derivatives with Reactive Functional Groups | ACS Omega - ACS Publications.

- Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes - [www.rhodium.ws].

- Palladium on carbon - Wikipedia.

- Palladium on carbon catalysts | Johnson Matthey.

- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.

- Showing metabocard for this compound (HMDB0040176) - Human Metabolome Database.

- (PDF) Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts - ResearchGate.

- This compound | C10H14O2 | CID 79990 - PubChem.

- Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts - Pure.

- Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws].

- 4-ethyl veratrole, 5888-51-7 - The Good Scents Company.

- 3,4-Dimethoxystyrene - Wikipedia.

- Conditions for Pd/C reduction of alkene - Chemistry Stack Exchange.

- 3,4-Dimethoxystyrene | C10H12O2 | CID 61400 - PubChem.

- Benzene, 4-ethenyl-1,2-dimethoxy- - the NIST WebBook.

- 3,4-DIMETHOXYSTYRENE - precisionFDA.

- Hydrogen - Organic Chemistry Portal.

Sources

- 1. This compound | C10H14O2 | CID 79990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dimethoxystyrene - Wikipedia [en.wikipedia.org]

- 3. 3,4-Dimethoxystyrene | C10H12O2 | CID 61400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pure.spbu.ru [pure.spbu.ru]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Palladium on carbon - Wikipedia [en.wikipedia.org]

- 9. Palladium on carbon catalysts | Johnson Matthey | Johnson Matthey [matthey.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Hydrogen [organic-chemistry.org]

- 12. chem.uci.edu [chem.uci.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 15. njhjchem.com [njhjchem.com]

- 16. weihaicm.com [weihaicm.com]

- 17. 4-ethyl veratrole, 5888-51-7 [thegoodscentscompany.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Ethyl-1,2-dimethoxybenzene

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of 4-Ethyl-1,2-dimethoxybenzene, a substituted aromatic compound. Designed for researchers, scientists, and professionals in drug development, this document elucidates the principles behind spectral interpretation, including chemical shifts, spin-spin coupling, and the influence of substituents on the benzene ring. Through a systematic breakdown of the spectral data, this guide aims to provide a comprehensive understanding of how NMR spectroscopy is applied to determine the structure of organic molecules.

Introduction: The Significance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of analytical chemistry, particularly in the structural elucidation of organic compounds. Its ability to probe the magnetic properties of atomic nuclei within a molecule provides a detailed map of the carbon-hydrogen framework. For professionals in pharmaceutical research and development, a thorough understanding of NMR is critical for confirming the identity and purity of synthesized compounds.

This compound (also known as 4-ethylveratrole) serves as an excellent case study for demonstrating the power of NMR analysis. Its structure incorporates several key features that give rise to a distinct and interpretable NMR spectrum: an ethyl group, two methoxy groups, and a 1,2,4-trisubstituted benzene ring. Analyzing the spectra of this molecule allows for a practical exploration of fundamental NMR concepts.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} Figure 1: Molecular structure of this compound with atom numbering.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

To ensure the acquisition of high-quality NMR data, the following experimental procedure is recommended. The trustworthiness of any spectral analysis is fundamentally dependent on a robust and well-documented experimental setup.

2.1. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic compounds like this compound. It offers good solubility and its residual proton signal at ~7.26 ppm can be used for spectral calibration.

-

Concentration: A sample concentration of approximately 5-10 mg in 0.5-0.7 mL of CDCl₃ is typically sufficient for obtaining a strong signal-to-noise ratio in a reasonable number of scans.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shift scale to 0 ppm. However, modern spectrometers can lock onto the deuterium signal of the solvent, making the addition of TMS optional.

2.2. Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is preferable for better signal dispersion, which is particularly useful for resolving the complex splitting patterns in the aromatic region.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Number of Scans: 8 to 16 scans are usually adequate.

-

Relaxation Delay: A delay of 1-2 seconds between scans allows for sufficient relaxation of the protons.

-

Acquisition Time: An acquisition time of 3-4 seconds ensures good resolution.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A 2-second delay is generally sufficient.

-

In-depth ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a wealth of information about the proton environment in the molecule. The spectrum can be divided into two main regions: the aliphatic region (upfield) and the aromatic region (downfield).

3.1. Aliphatic Region (δ 1.0 - 4.0 ppm)

This region contains signals from the protons of the ethyl and methoxy groups.

-

Ethyl Group (CH₂CH₃):

-

Methyl Protons (-CH₃): A triplet is observed around δ 1.22 ppm . The n+1 rule predicts a triplet because these three protons are coupled to the two adjacent methylene protons (2+1=3). The integration of this signal corresponds to three protons.

-

Methylene Protons (-CH₂-): A quartet is observed around δ 2.60 ppm . This signal is split into a quartet by the three adjacent methyl protons (3+1=4). The integration confirms the presence of two protons. The chemical shift is further downfield due to the proximity of the deshielding aromatic ring.[1]

-

-

Methoxy Groups (-OCH₃):

-

Two distinct singlets are observed for the two methoxy groups at approximately δ 3.87 ppm and δ 3.88 ppm . Because they are in chemically non-equivalent environments, they resonate at slightly different frequencies. Their integration values each correspond to three protons.

-

3.2. Aromatic Region (δ 6.5 - 8.0 ppm)

The aromatic region displays signals from the three protons on the benzene ring. The substitution pattern (1,2,4-trisubstituted) leads to a predictable set of splitting patterns.[2][3]

-

H-6: This proton is ortho to the methoxy group at C-1 and meta to the ethyl group at C-4. It appears as a doublet at approximately δ 6.81 ppm . The splitting is due to coupling with the adjacent H-5 proton (ortho-coupling, J ≈ 8.0 Hz).

-

H-5: This proton is ortho to the ethyl group and meta to the methoxy group at C-1. It appears as a doublet of doublets at around δ 6.78 ppm . It is coupled to H-6 (ortho-coupling, J ≈ 8.0 Hz) and to H-3 (meta-coupling, J ≈ 2.0 Hz).[4]

-

H-3: This proton is ortho to the methoxy group at C-2 and meta to the ethyl group. It appears as a doublet at approximately δ 6.90 ppm , split by the meta-coupling to H-5 (J ≈ 2.0 Hz).

Table 1: Summary of ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1.22 | Triplet | 7.6 | 3H | -CH₂CH ₃ |

| 2.60 | Quartet | 7.6 | 2H | -CH ₂CH₃ |

| 3.87 | Singlet | - | 3H | -OCH ₃ |

| 3.88 | Singlet | - | 3H | -OCH ₃ |

| 6.78 | Doublet of Doublets | 8.0, 2.0 | 1H | H-5 |

| 6.81 | Doublet | 8.0 | 1H | H-6 |

| 6.90 | Doublet | 2.0 | 1H | H-3 |

dot graph "1H_NMR_Analysis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];

} Figure 2: Workflow for the analysis of the ¹H NMR spectrum.

In-depth ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the number of chemically non-equivalent carbon atoms and their electronic environments. For this compound, with the chemical formula C₁₀H₁₄O₂, we expect to see 10 distinct signals in the ¹³C NMR spectrum, as there is no molecular symmetry that would make any carbons equivalent.[5]

4.1. Aliphatic Carbon Signals (δ 10 - 60 ppm)

-

Ethyl Group Carbons:

-

The methyl carbon (-CH₃) appears at approximately δ 15.9 ppm .

-

The methylene carbon (-CH₂-) is deshielded by the aromatic ring and appears further downfield at around δ 29.1 ppm .

-

-

Methoxy Group Carbons:

-

The two methoxy carbons (-OCH₃) are non-equivalent and resonate at approximately δ 55.9 ppm and δ 56.0 ppm .

-

4.2. Aromatic Carbon Signals (δ 110 - 160 ppm)

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.[6] Methoxy groups are electron-donating, causing an upfield shift (shielding) for the ortho and para carbons. The ethyl group is a weakly activating group.

-

C-3, C-5, C-6: These carbons are directly bonded to protons and their signals are typically found in the region of δ 111-121 ppm .

-

C-3: Appears around δ 111.9 ppm .

-

C-5: Appears around δ 120.7 ppm .

-

C-6: Appears around δ 111.1 ppm .

-

-

C-1, C-2, C-4 (Quaternary Carbons): These carbons are not attached to any protons and generally have weaker signals. They are also deshielded by the attached electron-donating groups.

-

C-1 and C-2 (bearing methoxy groups): These appear at approximately δ 148.9 ppm and δ 147.5 ppm .

-

C-4 (bearing the ethyl group): This signal is found around δ 138.0 ppm .

-

Table 2: Summary of ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 15.9 | -CH₂C H₃ |

| 29.1 | -C H₂CH₃ |

| 55.9 | -OC H₃ |

| 56.0 | -OC H₃ |

| 111.1 | C-6 |

| 111.9 | C-3 |

| 120.7 | C-5 |

| 138.0 | C-4 |

| 147.5 | C-2 |

| 148.9 | C-1 |

Conclusion

The detailed analysis of the ¹H and ¹³C NMR spectra of this compound provides an unambiguous confirmation of its molecular structure. The chemical shifts, integration values, and coupling patterns observed in the spectra are all consistent with the predicted electronic and steric environment of each nucleus within the molecule. This guide demonstrates the systematic approach required for spectral interpretation, a fundamental skill for scientists in chemical research and development. By understanding the principles outlined herein, researchers can confidently utilize NMR spectroscopy for the structural elucidation of a wide range of organic compounds.

References

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

-

YouTube. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Ethyl-1,2-dimethoxybenzene

This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-ethyl-1,2-dimethoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation to offer a mechanistic understanding of the fragmentation pathways, grounded in established principles of mass spectrometry.

The Analyte: this compound

This compound (also known as 4-Ethylveratrole) is an aromatic organic compound.[1][2] Its structure, featuring a substituted benzene ring, is key to understanding its behavior under electron ionization. The presence of two electron-donating methoxy groups and an ethyl substituent dictates the primary fragmentation pathways.[3][4]

Chemical Properties:

Foundational Principles: Electron Ionization Mass Spectrometry (EI-MS)

To interpret the fragmentation pattern, a brief review of the EI-MS process is warranted. In the ion source of a mass spectrometer, the analyte is vaporized and bombarded by a high-energy electron beam (typically 70 eV).[6] This energetic collision ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[7] The excess energy imparted to this molecular ion is often sufficient to induce bond cleavage, causing it to break apart into a cascade of smaller charged fragments and neutral radicals. The mass spectrometer separates and detects these charged fragments, generating a spectrum that plots mass-to-charge ratio (m/z) against relative abundance. The resulting pattern is a unique fingerprint of the molecule's structure.

Experimental Protocol: GC-MS Analysis of this compound

The following protocol outlines a standard method for acquiring the EI mass spectrum of this compound. This self-validating system ensures reproducibility and accuracy.

Objective: To obtain a clean, identifiable electron ionization mass spectrum of a this compound standard.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization source.

Methodology:

-

Sample Preparation:

-

Prepare a 100 µg/mL stock solution of this compound in a high-purity solvent such as methanol or ethyl acetate.

-

Perform a serial dilution to a working concentration of 1-10 µg/mL. Causality: This concentration range is typically sufficient to produce a strong signal without overloading the GC column or the MS detector.

-

-

Gas Chromatography (GC) Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C. Causality: This temperature ensures rapid and complete vaporization of the analyte without thermal degradation.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane). Causality: A non-polar column is suitable for the separation of relatively non-polar aromatic compounds.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes. Causality: This temperature program allows for good separation from any potential solvent impurities and ensures the analyte elutes as a sharp peak.

-

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV. Causality: This is the standard energy for EI-MS, which produces extensive, reproducible fragmentation patterns and allows for comparison with established spectral libraries like NIST.[5]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400. Causality: This range comfortably covers the molecular weight of the analyte and its expected fragments.

-

Solvent Delay: 3 minutes. Causality: This prevents the massive solvent peak from entering and saturating the MS detector.

-

Analysis of the Mass Spectrum

The EI mass spectrum of this compound is characterized by several key ions. The data, as compiled from the NIST Standard Reference Database, reveals a distinct and interpretable pattern.[8]

| m/z | Relative Intensity (%) | Proposed Ion Identity |

| 166 | ~40% | [M]⁺• (Molecular Ion) |

| 151 | 100% | [M - CH₃]⁺ (Base Peak) |

| 123 | ~10% | [M - CH₃ - CO]⁺ |

| 108 | ~12% | [M - CH₃ - CH₃CO]⁺? |

| 95 | ~8% | Further fragmentation |

| 77 | ~15% | [C₆H₅]⁺ (Phenyl cation) |

Elucidation of Fragmentation Pathways

The fragmentation of this compound is dominated by cleavages that lead to the formation of stable, resonance-stabilized cations.

Primary Fragmentation: Benzylic Cleavage

The most favorable fragmentation pathway is the loss of a methyl radical (•CH₃, mass 15) from the ethyl group. This process is known as benzylic cleavage.[9][10][11]

[C₁₀H₁₄O₂]⁺• (m/z 166) → [C₉H₁₁O₂]⁺ (m/z 151) + •CH₃

-

Mechanistic Rationale: This cleavage is highly favored because it results in a secondary benzylic carbocation. This cation is significantly stabilized by resonance, with the positive charge delocalized across the benzene ring and further stabilized by the electron-donating methoxy groups. This high stability explains why the ion at m/z 151 is the most abundant fragment, making it the base peak in the spectrum.[9] It is also possible that the loss of a methyl radical from one of the methoxy groups contributes to the intensity of this peak.

Secondary Fragmentation Pathways

The primary fragment ion at m/z 151 can undergo further fragmentation, leading to other observed ions in the spectrum.

-

Loss of Carbon Monoxide: A common fragmentation pathway for aromatic ethers involves the loss of a neutral carbon monoxide (CO, mass 28) molecule.[12] [C₉H₁₁O₂]⁺ (m/z 151) → [C₈H₁₁O]⁺ (m/z 123) + CO This pathway accounts for the observed ion at m/z 123.

-

Formation of the Phenyl Cation: The presence of a significant peak at m/z 77 is characteristic of the phenyl cation, [C₆H₅]⁺.[13] This indicates that more extensive fragmentation of the ring and its substituents occurs, a common feature in the mass spectra of many benzene derivatives.

Visualization of the Primary Fragmentation Pathway

The following diagram illustrates the dominant fragmentation mechanism leading to the formation of the base peak.

Caption: Primary fragmentation of this compound via benzylic cleavage.

Conclusion

The electron ionization mass spectrum of this compound is defined by a clear and predictable fragmentation pattern. The molecular ion is readily observed at m/z 166. The dominant fragmentation process is benzylic cleavage, leading to the formation of a highly stable cation at m/z 151, which constitutes the base peak. Subsequent fragmentation, such as the loss of carbon monoxide, gives rise to other characteristic ions. Understanding these mechanistic pathways is crucial for the unambiguous identification of this compound and provides a framework for interpreting the mass spectra of structurally related aromatic ethers and substituted benzenes.

References

-

Title: Mass Spectra of 1,2-Dimethoxybenzene Derivatives Source: J-Stage URL: [Link]

-

Title: Benzene, 4-ethyl-1,2-dimethoxy- Source: NIST WebBook URL: [Link]

-

Title: Benzene, 4-ethyl-1,2-dimethoxy- Source: NIST WebBook URL: [Link]

-

Title: this compound Source: PubChem URL: [Link]

-

Title: Benzene, 4-ethenyl-1,2-dimethoxy- Source: NIST WebBook URL: [Link]

-

Title: Benzene, 4-ethyl-1,2-dimethoxy- Source: NIST WebBook URL: [Link]

-

Title: 1,2-Dimethoxybenzene Source: FooDB URL: [Link]

-

Title: Veratrole Source: PubChem URL: [Link]

-

Title: C8H10 mass spectrum of ethylbenzene fragmentation pattern Source: Doc Brown's Chemistry URL: [Link]

-

Title: Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations Source: CORE URL: [Link]

-

Title: common fragmentation mechanisms in mass spectrometry Source: YouTube URL: [Link]

-

Title: Mass spectrum of ethyl benzene representing characteristic tropylium ion peak. Source: ResearchGate URL: [Link]

-

Title: Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions) Source: CORE URL: [Link]

-

Title: Mass Spectrometry: Fragmentation Mechanisms Source: YouTube URL: [Link]

-

Title: Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones Source: ResearchGate URL: [Link]

-

Title: Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 2 of 2 Source: YouTube URL: [Link]

-

Title: Benzene, 1,2-dimethoxy- Source: NIST WebBook URL: [Link]

-

Title: Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines Source: PubMed URL: [Link]

-

Title: 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds Source: YouTube URL: [Link]

-

Title: Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs Source: PubMed URL: [Link]

-

Title: Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS Source: Bentham Science URL: [Link]

-

Title: Chemoselective derivatisation and ultrahigh resolution mass spectrometry for the determination of hydroxyl functional groups within complex bio-oils Source: Nature URL: [Link]

Sources

- 1. This compound | C10H14O2 | CID 79990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 4-ethyl-1,2-dimethoxy- [webbook.nist.gov]

- 3. Showing Compound 1,2-Dimethoxybenzene (FDB008865) - FooDB [foodb.ca]

- 4. This compound | Organic reagent | TargetMol [targetmol.com]

- 5. Benzene, 4-ethyl-1,2-dimethoxy- [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Benzene, 4-ethyl-1,2-dimethoxy- [webbook.nist.gov]

- 9. C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. benthamopen.com [benthamopen.com]

- 13. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to 4-Ethyl-1,2-dimethoxybenzene: Properties, Analysis, and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-1,2-dimethoxybenzene, also known as 4-ethylveratrole, is an aromatic organic compound with the chemical formula C₁₀H₁₄O₂.[1][2] As a derivative of 1,2-dimethoxybenzene (veratrole), it belongs to the class of dimethoxybenzenes, which are characterized by a benzene ring substituted with two methoxy groups. These compounds are of significant interest in various chemical and pharmaceutical applications due to the electron-donating nature of the methoxy groups, which activates the aromatic ring towards electrophilic substitution.[3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed analytical protocols for its characterization, and an exploration of its synthetic potential, particularly within the context of drug discovery and development. While this specific molecule is found in some natural products like coffee and tea, its primary relevance to this audience lies in its utility as a versatile chemical intermediate.

Part 1: Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and synthesis. This section details the key characteristics of this compound.

Physical Properties

The physical state and solubility of this compound are crucial for its handling, storage, and use in reaction systems. While some experimental physical constants are not widely reported, a combination of estimated and predicted values provides a solid foundation for its practical use.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₂ | PubChem[1] |

| Molecular Weight | 166.22 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 5888-51-7 | PubChem[1] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | The Good Scents Company[4] |

| Boiling Point | 226.0 °C (at 760 mmHg, estimated) | Human Metabolome Database[5] |

| Melting Point | Not Available | |

| Density | Not Available | |

| Water Solubility | 0.29 g/L (Predicted) | FooDB[6] |

| Solubility in Organic Solvents | Soluble in non-polar solvents like hexane and ether. | Inferred from 1,2-dimethoxybenzene[7] |

Expert Insight: The dimethoxybenzene core imparts a degree of polarity, while the ethyl group and the benzene ring contribute to its lipophilicity. This balance suggests good solubility in a range of common organic solvents, a critical factor for its use in synthetic chemistry. The low predicted water solubility is typical for such aromatic ethers.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its electron-rich aromatic ring. The two methoxy groups are strong activating groups, directing electrophilic aromatic substitution to the positions ortho and para to them.[3] Given that the para position is occupied by the ethyl group, electrophilic attack is anticipated to occur at the positions ortho to the methoxy groups.

Electrophilic Aromatic Substitution:

The electron-donating methoxy groups significantly increase the nucleophilicity of the benzene ring, making it highly susceptible to electrophilic attack. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.[3] The directing effects of the substituents will favor substitution at the 5- and 6-positions.

Diagram 1: Electrophilic Nitration of this compound

Caption: Predicted electrophilic nitration pathway.

Part 2: Synthesis and Applications in Drug Development

While this compound itself is not a therapeutic agent, its structural motif is present in various biologically active molecules. Its parent compound, 1,2-dimethoxybenzene, is a known intermediate in the synthesis of pharmaceuticals such as isoboride (for angina) and tetrahydropalmatine (an analgesic).[8] This suggests that this compound can serve as a valuable starting material for the synthesis of novel drug candidates.

Synthetic Utility:

The activated aromatic ring of this compound allows for the introduction of various functional groups that can be further elaborated to construct more complex molecular architectures. For instance, Friedel-Crafts acylation would introduce a ketone functionality, which can then be a handle for a wide range of subsequent transformations.

Potential in Medicinal Chemistry:

The dimethoxybenzene moiety is a common feature in natural products with diverse biological activities. The ethyl group provides a point of differentiation from the more common methyl or allyl-substituted veratroles, potentially leading to compounds with altered pharmacokinetic or pharmacodynamic profiles. Researchers in drug development can leverage the reactivity of this compound to create libraries of novel compounds for screening against various therapeutic targets.

Part 3: Analytical Protocols

Accurate and reliable analytical methods are paramount for confirming the identity and purity of this compound, as well as for monitoring its reactions. This section provides detailed, step-by-step protocols for its analysis using common laboratory techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

For analysis, dilute the stock solution to a final concentration of 10-100 µg/mL.

-

-

Instrumentation:

-

Gas Chromatograph: Agilent 7890B GC system (or equivalent).

-

Mass Spectrometer: Agilent 5977A MS detector (or equivalent).

-

Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

-

GC Conditions:

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[9]

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Data Analysis: The identity of this compound can be confirmed by comparing the obtained mass spectrum with a reference spectrum from a database (e.g., NIST). The molecular ion peak should be observed at m/z 166, with characteristic fragmentation patterns.

Diagram 2: GC-MS Analysis Workflow

Caption: A typical workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

Experimental Protocol for ¹H NMR:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

Bruker Avance 400 MHz NMR spectrometer (or equivalent).

-

-

Acquisition Parameters:

-

Pulse Program: Standard ¹H single pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 10-12 ppm.

-

Expected ¹H NMR Spectrum:

-

A triplet corresponding to the methyl protons of the ethyl group.

-

A quartet corresponding to the methylene protons of the ethyl group.

-

Two singlets for the two non-equivalent methoxy groups.

-

Signals in the aromatic region corresponding to the three aromatic protons.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation:

-

Dissolve approximately 20-30 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

-

Instrumentation:

-

Bruker Avance 100 MHz NMR spectrometer (or equivalent).

-

-

Acquisition Parameters:

-

Pulse Program: Standard ¹³C with proton decoupling.

-

Number of Scans: 512-1024 (or more for higher signal-to-noise).

-

Relaxation Delay: 2 seconds.

-

Expected ¹³C NMR Spectrum:

-

Signals for the two carbons of the ethyl group.

-

Signals for the two methoxy carbons.

-

Signals for the six aromatic carbons (some may overlap depending on the resolution).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation:

-

PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).

-

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16.

-

Resolution: 4 cm⁻¹.

-

Expected IR Spectrum:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹.

-

C-H stretching (aliphatic): ~3000-2850 cm⁻¹.

-

C=C stretching (aromatic): ~1600 and 1475 cm⁻¹.

-

C-O stretching (aromatic ether): Strong bands in the 1300-1200 cm⁻¹ and 1050-1010 cm⁻¹ regions.[10]

Conclusion

This compound is a valuable aromatic compound with well-defined physicochemical properties and significant potential as a synthetic intermediate. Its electron-rich nature makes it amenable to a variety of chemical transformations, opening avenues for the creation of novel molecules with potential applications in drug discovery and materials science. The analytical protocols detailed in this guide provide a robust framework for its characterization, ensuring its identity and purity in research and development settings. As the demand for novel chemical entities continues to grow, the utility of versatile building blocks like this compound is poised to become increasingly important.

References

-

Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0040176). Retrieved from [Link]

-

A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022). MDPI. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:5888-51-7. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-ethyl veratrole. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1,2-Dimethoxybenzene. Retrieved from [Link]

-

Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-ethyl veratrole, 5888-51-7. Retrieved from [Link]

-

HMDB. (n.d.). Showing metabocard for this compound (HMDB0040176). Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:5888-51-7. Retrieved from [Link]

-

Stenutz. (n.d.). 4-ethyl-1,2-dimethylbenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 4-ethenyl-1,2-dimethoxy-. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1,2-Dimethoxybenzene | Solubility of Things. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound this compound (FDB019888). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0040176). Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound this compound (FDB019888). Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 1,2-Dimethoxybenzene in Agrochemical and Pharmaceutical Development. Retrieved from [Link]

Sources

- 1. orbit.dtu.dk [orbit.dtu.dk]

- 2. This compound | C10H14O2 | CID 79990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. 4-ethyl veratrole, 5888-51-7 [thegoodscentscompany.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. WO2002051788A1 - Malodor counteractant compositions - Google Patents [patents.google.com]

- 7. This compound | CAS#:5888-51-7 | Chemsrc [chemsrc.com]

- 8. nbinno.com [nbinno.com]

- 9. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae [mdpi.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

A Technical Guide to the Isomers and Derivatives of 4-Ethyl-1,2-dimethoxybenzene: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 4-Ethyl-1,2-dimethoxybenzene (4-ethylveratrole), a versatile aromatic scaffold with significant potential in medicinal chemistry and materials science. We dissect the structural nuances of its positional isomers, offering a comparative analysis of their properties. The core of this document is a detailed examination of key synthetic derivatization pathways, including nitration, Friedel-Crafts acylation, and Vilsmeier-Haack formylation, grounded in the principles of electrophilic aromatic substitution on a highly activated ring system. Each protocol is presented with a focus on mechanistic rationale and experimental causality, reflecting field-proven insights. Furthermore, we connect the synthetic chemistry of this scaffold to its pharmacological relevance, highlighting the foundational role of the dimethoxybenzene moiety as a protected catechol bioisostere in drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical reactivity and biological potential of this compound and its derivatives.

The this compound Core Scaffold

Introduction to Veratrole and its Derivatives

1,2-Dimethoxybenzene, commonly known as veratrole, is a fundamental building block in organic synthesis.[1][2] Its electron-rich aromatic ring is highly susceptible to electrophilic substitution, making it a valuable precursor for a wide array of more complex molecules.[2] The introduction of an ethyl group at the 4-position yields this compound, a compound that retains this high reactivity while introducing additional lipophilicity and a potential metabolic handle. This modification makes it an attractive starting point for generating novel molecular architectures.

Physicochemical Properties of this compound

A clear understanding of the core scaffold's properties is essential before undertaking synthetic modifications.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Ethylveratrole, 3,4-Dimethoxyphenylethane | [3] |

| CAS Number | 5888-51-7 | [3][4] |

| Molecular Formula | C₁₀H₁₄O₂ | [3][4] |

| Molecular Weight | 166.22 g/mol | [3][4] |

| Appearance | Colorless Liquid or Solid | [3] |

| Class | Dimethoxybenzenes |

The Catechol Connection: A Bedrock of Pharmacological Significance

The true value of the 1,2-dimethoxybenzene scaffold in drug development lies in its relationship to catechol (1,2-dihydroxybenzene). Catechol is a recognized pharmacophore present in numerous active pharmaceutical ingredients (APIs), including the Parkinson's disease medication Levodopa and its adjunctive therapy, Carbidopa.[5][6] The catechol moiety's biological activity is often linked to its ability to chelate metals, act as an antioxidant, and interact with biological targets like the Catechol-O-methyltransferase (COMT) enzyme.[7][8][9]

However, free catechols can be prone to rapid oxidation and metabolic degradation. The dimethoxybenzene unit serves as a metabolically stable and more lipophilic bioisostere of the catechol group. The methoxy groups act as protecting groups that can be demethylated in vivo to reveal the active catechol, functioning as a prodrug strategy. This makes derivatives of this compound particularly interesting candidates for developing novel therapeutics with improved pharmacokinetic profiles.[10]

Structural Isomers of Ethyl-dimethoxybenzene

Overview of Positional Isomerism

The relative positions of the ethyl and two methoxy groups on the benzene ring give rise to several structural isomers, each with distinct chemical and physical properties.[11] Understanding these isomers is critical, as the substitution pattern dictates the regioselectivity of subsequent derivatization reactions and the ultimate three-dimensional shape of the molecule, which influences biological activity.

Comparative Properties of Key Isomers

The three primary isomers of ethyl-dimethoxybenzene are detailed below.

| Isomer | Structure | IUPAC Name | CAS Number |

| This compound | CCC1=CC(=C(C=C1)OC)OC | This compound | 5888-51-7[3] |

| 2-Ethyl-1,4-dimethoxybenzene | CCC1=C(C=CC(=C1)OC)OC | 2-ethyl-1,4-dimethoxybenzene | 1199-08-2[12] |

| 1-Ethyl-2,4-dimethoxybenzene | CCC1=C(C=C(C=C1)OC)OC | 1-ethyl-2,4-dimethoxybenzene | 19672-03-8[13] |

Isomeric Influence on Reactivity

The directing effects of the substituents heavily influence the outcome of electrophilic aromatic substitution (EAS).

-

In This compound , the two methoxy groups and the ethyl group are all ortho-, para-directing. They synergistically activate the ring, with the primary sites for electrophilic attack being positions 5 and 6. Position 5 is sterically less hindered, making it the likely major site of substitution.

-

In 2-Ethyl-1,4-dimethoxybenzene , the positions ortho to the methoxy groups (positions 3 and 5) are the most activated, though steric hindrance from the adjacent ethyl group at position 2 will significantly influence the regiochemical outcome.

Synthetic Derivatization Strategies

Principles of Electrophilic Aromatic Substitution (EAS) on the 4-EV Scaffold

The this compound (4-EV) ring is highly activated towards EAS due to the potent electron-donating effects of the two methoxy groups. This high reactivity allows for a range of transformations under relatively mild conditions but also necessitates careful control to prevent polysubstitution or side reactions like demethylation, especially when using strong Lewis acids.[14] The primary goal of derivatization is to install versatile functional groups that can serve as handles for further chemical modification in the development of drug candidates.

Caption: Key derivatization pathways for this compound.

Nitration: Introducing a Versatile Amino Group Precursor

Causality & Rationale: Nitration is a fundamental EAS reaction that installs a nitro (-NO₂) group onto the aromatic ring. The choice of this reaction is strategic; the nitro group is a powerful electron-withdrawing group that deactivates the ring to further substitution, helping to ensure monosubstitution. More importantly, the nitro group is readily reduced to an amine (-NH₂), which is one of the most versatile functional groups in medicinal chemistry, serving as a key building block for amides, sulfonamides, and ureas.

Experimental Protocol: Synthesis of 5-Nitro-4-ethyl-1,2-dimethoxybenzene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (1.0 eq) to glacial acetic acid (10 vol). Cool the mixture to 0-5°C in an ice-salt bath.

-

Preparation of Nitrating Agent: In a separate beaker, carefully prepare a nitrating mixture by adding concentrated nitric acid (1.1 eq) dropwise to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

-

Reaction Execution: Add the cold nitrating mixture dropwise to the stirred solution of 4-EV over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. The maintenance of low temperature is critical to prevent over-oxidation and dinitration.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude nitro product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol to yield the target compound.

Friedel-Crafts Acylation: Forging Carbon-Carbon Bonds

Causality & Rationale: Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring, forming a ketone.[15] This is a robust method for creating a new carbon-carbon bond. The resulting ketone is a valuable synthetic intermediate; it can be reduced to an alcohol, converted to an amine via reductive amination, or used in a variety of other chain-elongation reactions. The choice of a mild Lewis acid catalyst, such as FeCl₃ or ZnCl₂, is often preferred over AlCl₃ for highly activated substrates like 4-EV to minimize the risk of demethylation of the methoxy groups.[14]

Experimental Protocol: Synthesis of 1-(4-Ethyl-5,6-dimethoxyphenyl)ethan-1-one

-

Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a solvent such as dichloromethane (DCM) followed by the Lewis acid catalyst (e.g., AlCl₃, 1.2 eq). Cool the suspension to 0°C.

-

Acylium Ion Formation: Add acetyl chloride (1.1 eq) dropwise to the stirred suspension. Allow the mixture to stir for 15 minutes at 0°C to pre-form the electrophilic acylium ion complex.

-

Reaction Execution: Dissolve this compound (1.0 eq) in DCM and add it dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction Monitoring & Completion: After addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

-

Workup: Cool the reaction back to 0°C and slowly quench by adding crushed ice, followed by dilute HCl (aq). This step hydrolyzes the aluminum complexes and moves the product into the organic layer.

-

Purification: Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is typically purified by column chromatography on silica gel.

Vilsmeier-Haack Formylation: A Mild Route to Aldehydes

Causality & Rationale: The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic compounds.[16][17] Its primary advantage is the use of a mild electrophile, the Vilsmeier reagent (a chloroiminium ion), which is generated in situ from a formamide (like DMF) and phosphorus oxychloride (POCl₃).[18][19] This avoids the use of harsh Lewis acids and the unstable formyl chloride required in a traditional Friedel-Crafts approach. The resulting aldehyde is a cornerstone functional group for building molecular complexity.

Caption: Workflow for the Vilsmeier-Haack formylation reaction.

Experimental Protocol: Synthesis of 4-Ethyl-5,6-dimethoxybenzaldehyde

-

Vilsmeier Reagent Formation: In a flask cooled to 0°C under an inert atmosphere, add phosphorus oxychloride (POCl₃, 1.5 eq) to N,N-dimethylformamide (DMF, 3.0 eq) dropwise. The formation of the Vilsmeier reagent is exothermic and should be controlled. Stir the mixture at 0°C for 30 minutes.

-

Reaction Execution: Add a solution of this compound (1.0 eq) in DMF dropwise to the pre-formed Vilsmeier reagent.

-

Heating: After the addition, heat the reaction mixture to 60-70°C and maintain for 2-3 hours. The reaction progress should be monitored by TLC.

-

Workup and Hydrolysis: Cool the reaction mixture to room temperature and pour it onto a mixture of crushed ice and a saturated solution of sodium acetate. This step quenches the reaction and hydrolyzes the intermediate iminium salt to the aldehyde.

-

Extraction: Stir the mixture vigorously for 1 hour, then extract the product with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude aldehyde by column chromatography or recrystallization.

Applications in Medicinal Chemistry and Drug Development

The derivatives of this compound are valuable scaffolds for drug discovery. The 3,4-dimethoxyphenyl fragment is found in numerous biologically active molecules with demonstrated anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.[20]

-

Antiviral Agents: 1,2-diarylethanol derivatives, which can be synthesized from the corresponding aldehydes derived from 4-EV, have shown promise as antiviral compounds.[21]

-

Dopamine Transporter (DAT) Ligands: The substitution pattern on aromatic rings plays a crucial role in the affinity and selectivity of ligands for neurotransmitter transporters. Novel analogs of piperidine-based compounds, which are potent and selective DAT ligands, often incorporate substituted aromatic moieties to fine-tune their binding properties.[22]

-

Antioxidant and Neuroprotective Agents: The ability of the dimethoxybenzene core to mimic catechol suggests its derivatives could possess significant antioxidant capabilities, potentially scavenging free radicals and protecting against oxidative stress, a key factor in neurodegenerative diseases.[23]

-

Phenylbutanoid Scaffolds: (E)-1-(3,4-dimethoxyphenyl)-1,3-butadiene, a natural product, demonstrates a range of biological effects, including antioxidant and anti-inflammatory properties, making synthetic analogs derived from 4-EV attractive for further investigation.[24]

Conclusion

This compound is more than a simple aromatic compound; it is a highly activated and synthetically versatile platform for the construction of novel chemical entities. A thorough understanding of its isomeric forms and the regiochemical outcomes of key electrophilic aromatic substitution reactions—such as nitration, acylation, and formylation—is paramount for its effective utilization. The strategic value of this scaffold is significantly enhanced by its connection to the catechol pharmacophore, allowing its derivatives to serve as stable and bioavailable precursors for a wide range of biologically active molecules. For the medicinal chemist and drug development professional, the derivatives of this compound represent a promising starting point for the rational design of next-generation therapeutics.

References

- Medicinal chemistry of catechol, a versatile pharmacophore. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZocVt9dXYSbRLW6LozNYYu0I9wQztL2IWCtnlW5KfA1aHk1Thz7e7fyOFZRBBOw-T3332PtwimNYjqscswnOPRC7Erz1uM6aFE3NNAE-4MH27rbODs8I0RSpBRsRbuaQbbgv38u8INW42LlbjJoI3IIo=]

- Medicinal chemistry of catechol, a versatile pharmacophore. (2024-02-16). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaJazJFTWa3xzpsogsxXN_ypJbhFScqJHSo21iNM2ipILWMldDErFm3TYYKZLcshQ-R437k4f3IQYI_VcFz1lLu1kQgTTql4823lgtmHbwncvZ1l4KrPNOWz-dRlDHW2ItxzQwvfoNhDB5X5kRtHIK7TjieU5y]

- (PDF) Medicinal chemistry of catechol, a versatile pharmacophore - ResearchGate. (2024-02-16). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqF2RrstKN-2DNg87cKnuifVscenVOUx47TNbtg0TS2nLgx7V4tGx6QsmdEGAac-i1TCzyndMQOEQLn5iB13Yw5iKy-8L1S5MRZAlcjnpS58xtFcmxpX8bq5weG84WerMQOZ7Ewmz__UG-yL6TJ5xNrdC4Pxk8RatrkYlnkFz-a5OPEI4OWLJOBgeP6LCxR3d-m6b1DadgjF6KRWgSWtqLFdCna4bSrw==]

- Medicinal chemistry of catechol O-methyltransferase (COMT) inhibitors and their therapeutic utility - PubMed. (2014-11-13). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_xj80dShN3xyPWXu2j5KswqUCi71QyAEEJ1qN9mixV-yeMlcFMVJV41Qq0-P4aV0iCTvmS69cxAqoUkjHxD2OG2FoUnwGhYBkElNkfxkqnw5IeqZngAmuX1GEJWWHEnsjx5zR]

- Medicinal Chemistry of Catechol O-Methyltransferase (COMT) Inhibitors and Their Therapeutic Utility - ACS Publications. (2014-07-31). [https://vertexaisearch.cloud.google.

- CN103183588A - Preparation method of veratrole - Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEltgkGQTYslczY-jwVbTriepWIEZOIK690PircQG60D0KDDfYhuKl9c3FFnoHkFgPDz4SHHEs57X-f7mQ1SHmJ6ygvOw97IfZhjiaM7o9soSm42jerGgRAJbPJT7ltpYzxnglv_HO8KpiS2Kw=]

- 1,2-Dimethoxybenzene (Veratrole): Synthesis Intermediate for Pharmaceuticals, Fragrances, and Polymers - Your Reliable China Supplier. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECl4epCvHP3CJVP-d68GeiQ3RR5IMRxcO2vZ9cYBNAWn1vtZpWUJ_1Qvvp46ISOeQH-KSQuhq7Pz-2XHxsBBwIk0V4vskrNCB4Xp2bN8IcxN52q4RZjyWNaq4LPQHjeiUUxS1_RA3MdJAXlXt-ksL4sVLIeQfxozoSZgecrWSDadWb8Isx9WFcR5QxfiwErptXw1_Uu3RT-FCT1HGSfQP7h9zWShUU3yXy4MMiOz5WycGvFq-giziyY1LUmKGMw4YohaQTQ_wKx-I1NoEogT_HotvexqKy8ZB7KLIC_cqw2Jg=]

- 2-Ethyl-1,4-dimethoxybenzene | C10H14O2 | CID 592140 - PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2AQzx0nOUBoieDUvuwy6hhLq4ieUJrxv6WIj09HEfRTtdckS8S6KgyVniGvMMOwPMrLDv4GblLFt4FW7Z4LJf_Zk5ge9qz_NzfYdkgJMce-AtMDMPvFwu8r3DVYgd3M6oK-PklpSNfkSMEka2gF7-ymZuEB-lBBegjjnheznf6II=]

- 1-Ethyl-2,4-dimethoxybenzene | C10H14O2 | CID 524864 - PubChem - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjMVdQ66SQN9YiLxsaTF-ocG5GOjzwV6y2XMeTZniDlpRWmhYND5c9e_jUFDQRI2IEO3I_QxFo0bA7pqI9iv58OdnsQS9kpWcDQvzEjn-cDYGPZCC9tzRySJQIuxoGAuYHJFzy7RUx6k_9XeSJQ_2O-xQNL7Io9dAZwCYQ4lQrxAE=]

- Dimethoxybenzene - Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEenWp-WJtZOuISvGq_A_0KYI_icdPJCfNH8mseraAeeXPzaPoUyBfw08W8TlVfJ_m6TT3n6XHs82OgW3O54LSnzHGe-rBpFUQgCyo-hHZBsgb_4XqfWmav6aZf0hH0yx_kBE5RJyl16Wo=]

- How to avoid byproduct formation in Friedel-Crafts acylation of dimethoxybenzenes - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfWvLypT2pi0foKSVKzL6_FcTZL40RTpbBZEaGd_VC-fIk72YfvtuFU1U2Wr95LhdfQW9Dfab7-5qdslx1BNOw7cv7tDxSnkpcfd_9pS-ourFJWvGuGAPbVyHjM_qiSOub421LtiQMQzwWppxqpJb4z7g7fyjkH6NFPTUXKs1hV3j74UyXX5fPvkWk2Sis_aPLisr3qkP9QxQ-brJpU5dwfyeikQLdosZvdhivd-c=]

- This compound | C10H14O2 | CID 79990 - PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCmMZwXQ4n3NFsMF1_FWy4so0faBR-n4r6x1yhfmk3ONmh_YILHEo1kn3hmQdwUkoQIuUpx39EdodBEi2DIRQG82mNR0KwViJjvasmgEaqlD02w89sAD6GNF1F7Auk8KtnrnCuRrQlyuAz0fXHY82rYESjoWyqHwNXDclQhmhqQYU=]

- This compound | CAS#:5888-51-7 | Chemsrc. (2025-08-25). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe4BYUDn1TmZczpp8yr3sFiUAOpdVB4ozTT1YjX-K-FOrpZhUGKm4F_TtfMkFtNwPPjvFmpSWDb5rjl26X76TGhUHSfhiDsCkWVDAK-rfHPGv6diUrySf4s3t444a_abmJpo5OqxYiLQThUp3h0gM=]

- Vilsmeier-Haack Reaction - Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFj29V_6vC3_QBn2rw99atLxTFMsHbH0ctPKRDrTIED7Nk_OeVSyFUvoEXKtdzy36JBewd5zSghZheAcHHTbLhmA7YbIJVBu6H5iCIarj3uS9O9wvPyTv464M7-FpvPjUYXgbo_DbGRqrlW7DKtZ_0AUt34fk2UawSqUHTAJjPOnSbAw==]

- Vilsmeier–Haack reaction - Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-DV3apn_4lgekq3QFW_XKKFGTUvnK8q_OIZFOLocjRK-3W3dh8jDR2AlCsa9KlXmswfd-CCgPUMFqvhwo2fWMPYKsOiNas2P221hwQUzqhjSdU6sOgbwtTRnC5o_GQVxPQs-i7ujA8a-_3Dy1dWFCw8EH9Q7OEXQq]

- Vilsmeier-Haack Reaction - Chemistry Steps. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvCaF7qXVWhci51-8lNNdTK73XwZAIvTZdZC23LQAD9XaM25WXtD9x_oLZ1Go_JxG76FPis8AZR5wAtYX90u7LuBJxs7oVH7DB1QWExmh6apt4d6JxfuBuaIJNm8QisqEGwNAQb-8Mm6p1viYUYrfJSoxN]

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe36Z7y-JekejlvuPFSBaPO26gZIsVRECwK0P760093gKJIg6Y76Lo2d51yMYO0tCUT5EYEsPN4SX-8rS3IB1nkdII1QdfkiV5qq-ag1dj28PNhMh7FPS2vyoZRaT2joXqPetVeVNF5BF-ncK1s8PAFW00TLkU8C0drsGfG-DmfbPMwIvkwsfs]

- (PDF) Crystallographic and DFT study of novel dimethoxybenzene derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9QfY_d0DKNUfsbl2ZDehOeblWq9cJrsWdEEKI7QRPt86VjtrzGmFPVKfkPWpTXXNt4YTAzrkmw4vYF_artUDZa19nricVCfzw21P8NbKzww0C52F6JXJcUn2q5PYIl4LDiHgD13QlJwg2vErxhBoL68_U2kcTpP1iG_CXv4oyMI1kRB7apRUQ9ZS27RXZGLXR7-4kBLJLmBBQmIBAkCtuBFAWqgGYzRtoGdlN-Z-BztdQ]

- Chemistry 211 Experiment 1. (2012-11-14). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEovDalBTEVjRuhLLtU0JR3AE6nEHBsz-orG8KGhCRH6Er4g7PtQxEYdII72qirTgPsJtTDrQAHwwYkyYTVHP6V3d-tO-FcxmufvVDT9e6mQ0pLTIx7aLxFf-Pqg_kV95bhDznYYA==]

- Photoinduced Geometric Isomerization of 1-Aryl-1,3-Butadienes: Influence of Substituent on Photoreactivity—Structural and Photochemical Insights - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeRp2AxIzPcti6Zh8LbQb-iZpUs6Q5Pkhq7cBbNB-fiWt_4o0EgK_JxMs75NvRZOWtdmygc-CCtbq12KQC1SZ_7icVTCByFZKNjIyspygJ_Bi6UkbWLXIbSdhWFFfN9w==]

- Showing metabocard for this compound (HMDB0040176) - Human Metabolome Database. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1-Kq7ennz1w9XkXSSBVTWpfkFLzUALdLZ7BkjReguqk5LsC7ZvyHD-XxX8i8049ZYudUzolL-NxACj0yO3Jr6gr5AfSeMnE4IJ_g1B-c2b_HuREfHhDj8zfpSXKpll7dozGnX]

- Synthesis, biological activity and structure-activity relationship of 4,5-dimethoxybenzene derivatives inhibitor of rhinovirus 14 infection | Request PDF - ResearchGate. (2025-12-13). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN1ew497w1cOWYUP6d3FC4uDRhRUhRihXBiFJlFCLUHR2RFL1-jiOsgLT3aqDgrpI-nrGaqhLIe78X7Whpqb4ynowLgvnxR7xYiatJhPSqMNzgGRMv9T9RdhGhwrkVyICrcIlnNiH7G_LasDMdh46QJ7SxCUgAEbPThWzVa2w9_UiPSI9QOhDbb_V8DZ5boSOu4WnVum3-fKsS7uQPuuulZm_EgTRj_BHIMWOTFg_yFPf0n7Vob_IddNnw9S6pbqbwTdLfEn78g7MZSIJCxsdjRU-5F19NrICNUYkeVSi277cLfs0VEezw4A6OIzaGZpB5gQApF2omYQ==]

- Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure - Sciforum. (2024-11-14). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa_3lgTjsr0RgjsFJpQKW7ZLpVHCb3NYjwsgg8Y44KD-16uCahpbUdT3IjdgiG7rZiqXMTK8D09Ral5wDRp8zTHEBhP5ammTGfHpmuakOy1mF7l6lM7xMbLVQtKUlCEWU=]

- Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe226G1bO71y23WfBF7TEyOHk8Cr0hHYvnlZWq8xiF_7oScJC7R5t_kSAVlqUAoifKEfQ-p-BAFzn4-GiYXIqru01uyqN46YEUOp57RkY6CrmlFu9P1-8bi7q5-K4Lyxctl_E=]

- The functional group on (E)-4,4'-disubstituted stilbenes influences toxicity and antioxidative activity in differentiated PC-12 cells - PubMed. (2013-12-01). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcFJz-na1WDtoakF7yab_84REigkvvsl0lkkYN-HPmGpc02xsv1KraF-WKDbgC08Nt7X9Tix3d_Xuxtn-cUt5UM1HrGAaZX8BNWlB0wLMjX1HUX_cSa1myjQafg0El9AsPNr0e]

Sources

- 1. CN103183588A - Preparation method of veratrole - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C10H14O2 | CID 79990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:5888-51-7 | Chemsrc [chemsrc.com]

- 5. ctppc.org [ctppc.org]

- 6. researchgate.net [researchgate.net]

- 7. Medicinal chemistry of catechol, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]

- 8. Medicinal chemistry of catechol O-methyltransferase (COMT) inhibitors and their therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Dimethoxybenzene - Wikipedia [en.wikipedia.org]

- 12. 2-Ethyl-1,4-dimethoxybenzene | C10H14O2 | CID 592140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-Ethyl-2,4-dimethoxybenzene | C10H14O2 | CID 524864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Chemistry 211 Experiment 1 [home.miracosta.edu]

- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 17. ijpcbs.com [ijpcbs.com]

- 18. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 19. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 20. sciforum.net [sciforum.net]

- 21. researchgate.net [researchgate.net]

- 22. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The functional group on (E)-4,4'-disubstituted stilbenes influences toxicity and antioxidative activity in differentiated PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

"biosynthesis pathway of veratrole derivatives"

An In-depth Technical Guide to the Biosynthesis of Veratrole and Its Derivatives

Introduction: The Aromatic World of Veratrole

Veratrole (1,2-dimethoxybenzene) is an aromatic organic compound that, along with its derivatives, constitutes a class of molecules with significant applications in the flavor, fragrance, and pharmaceutical industries.[1][2][3] As a key component of floral scents, it plays a vital role in plant-pollinator interactions.[4][5] While chemical synthesis from petroleum-derived precursors like catechol or guaiacol has been the traditional production method, these processes often involve harsh conditions and generate undesirable byproducts.[6][7][8] Consequently, there is a growing demand for sustainable and "natural" production routes.

This guide provides a comprehensive overview of the biosynthetic pathways leading to veratrole and its derivatives, with a focus on the underlying enzymatic logic and metabolic engineering strategies. We will journey from central carbon metabolism through foundational aromatic pathways to the specific enzymatic steps that craft these valuable molecules. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness these natural synthetic routes.

Part 1: The Foundation - The Shikimate and Phenylpropanoid Pathways

The journey to veratrole begins deep within central metabolism. The carbon backbone of virtually all aromatic compounds in plants and microbes, including veratrole, is forged through the shikimate pathway .[9][10] This essential seven-step metabolic route is absent in mammals, making it a prime target for herbicides and a crucial pathway for producing essential amino acids and a vast array of secondary metabolites.[9][10][11]

The pathway commences with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway.[12][13] Through a series of enzymatic reactions, this leads to the critical branch-point intermediate, chorismate .[9][12]